3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione hydrochloride
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the standardized rules for heterocyclic nomenclature. The primary IUPAC name is This compound , which accurately describes the structural features of the molecule. This nomenclature reflects the presence of the thiazolidine ring system numbered according to IUPAC conventions, with the aminobutyl substituent attached at the nitrogen atom in position 3 of the ring.
Alternative nomenclature systems and synonyms for this compound include several variations that emphasize different structural aspects. The compound is also known as 3-(4-amino-butyl)-thiazolidine-2,4-dione, hydrochloride , which represents a slightly modified presentation of the same chemical structure. Additional synonymous designations found in chemical databases include systematic names that may vary in punctuation or spacing conventions while maintaining the same chemical meaning.
The base compound, without the hydrochloride salt, carries the molecular identifier 3-(4-aminobutyl)-1,3-thiazolidine-2,4-dione and represents the neutral form of the molecule. This distinction between the free base and hydrochloride salt forms is crucial for understanding the compound's chemical behavior and properties in different environments.
Table 1: Nomenclature and Synonyms
| Nomenclature Type | Chemical Name |
|---|---|
| Primary IUPAC Name | This compound |
| Alternative IUPAC | 3-(4-amino-butyl)-thiazolidine-2,4-dione, hydrochloride |
| Free Base Form | 3-(4-aminobutyl)-1,3-thiazolidine-2,4-dione |
| Systematic Designation | 2,4-Thiazolidinedione, 3-(4-aminobutyl)-, hydrochloride |
Properties
IUPAC Name |
3-(4-aminobutyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S.ClH/c8-3-1-2-4-9-6(10)5-12-7(9)11;/h1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZSXPQAZGJHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thiazolidine-2,4-dione Core
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thiourea + Chloroacetic acid | Reflux in concentrated HCl, 4-6 hours | 75-85 | Classic method, well-established |
- Thiourea reacts with chloroacetic acid in concentrated HCl under reflux to form the TZD ring.
- The reaction progress is monitored by TLC.
- The product is isolated by filtration and recrystallization.
Functionalization at 3-Position with 4-Aminobutyl Group
- The 4-aminobutyl chloride or its protected form is reacted with TZD in the presence of potassium carbonate or other bases.
- Solvents like acetone or dimethylformamide (DMF) are used.
- The reaction is refluxed, and completion is monitored by TLC.
- After reaction, the product is purified by crystallization or chromatography.
Conversion to Hydrochloride Salt
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 3-(4-aminobutyl)-1,3-thiazolidine-2,4-dione + HCl | Stirring in ethanol or ether, room temperature | >90 | Salt formation enhances stability and solubility |
- The free amine is treated with hydrochloric acid in an appropriate solvent.
- The hydrochloride salt precipitates out and is filtered and dried.
- Thin Layer Chromatography (TLC): Used to monitor reaction progress with solvent systems such as hexane/ethyl acetate (7:3).
- Infrared Spectroscopy (IR): Confirms characteristic carbonyl (C=O) stretches around 1700 cm⁻¹ and NH bending vibrations.
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Molecular ion peak confirms molecular weight (m/z ~188 for free base).
- Elemental Analysis: Confirms purity and composition.
| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Key Analytical Techniques |
|---|---|---|---|---|---|
| 1 | Cyclization | Thiourea + Chloroacetic acid, reflux in HCl | Thiazolidine-2,4-dione core | 75-85 | TLC, IR, NMR, Elemental analysis |
| 2 | Nucleophilic substitution | TZD + 4-aminobutyl chloride, base, reflux | 3-(4-aminobutyl)-TZD intermediate | 65-80 | TLC, IR, NMR, MS |
| 3 | Salt formation | Treatment with HCl in ethanol or ether | 3-(4-aminobutyl)-TZD hydrochloride | >90 | Melting point, IR, NMR |
- Improved processes focus on optimizing reaction times and yields by varying solvents, bases, and temperature conditions.
- Protection/deprotection strategies for the amino group improve selectivity and reduce side reactions.
- Spectral data confirm the Z-configuration of the TZD ring system, important for biological activity.
- The hydrochloride salt form shows enhanced solubility and stability, beneficial for pharmaceutical applications.
The preparation of 3-(4-aminobutyl)-1,3-thiazolidine-2,4-dione hydrochloride involves a classical approach starting from thiourea and chloroacetic acid to form the TZD core, followed by nucleophilic substitution to introduce the 4-aminobutyl side chain, and final conversion to the hydrochloride salt. Analytical techniques such as NMR, IR, MS, and elemental analysis confirm the structure and purity. Optimization of reaction conditions and salt formation are key to obtaining the compound in high yield and purity, suitable for further biological evaluation.
Scientific Research Applications
Medicinal Chemistry
3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione hydrochloride has been investigated for its potential therapeutic effects:
- Anti-inflammatory Properties : The compound shows promise in modulating biological pathways related to inflammation, potentially inhibiting enzymes involved in inflammatory processes.
- Metabolic Disorders : It is explored for its role in treating conditions like type 2 diabetes mellitus (T2DM) by acting as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ), similar to other thiazolidinediones .
Biological Studies
Research indicates that the compound interacts with various biomolecules:
- Enzyme Modulation : Studies have shown its ability to modulate the activity of enzymes associated with metabolic regulation and inflammation .
- Proteomics Research : It is utilized as a versatile material in proteomics investigations, contributing to the understanding of protein interactions and functions .
Industrial Applications
The compound serves as a precursor for synthesizing other valuable compounds:
- Material Development : It is used in developing novel materials due to its unique chemical properties derived from the thiazolidine ring structure.
- Chemical Synthesis : As a building block in organic synthesis, it aids in creating more complex molecules for various applications.
Case Study 1: Efficacy in Diabetes Treatment
A study evaluated the efficacy of various TZD derivatives including this compound on diabetic rats. The results indicated significant reductions in blood glucose levels and improved lipid profiles without the adverse effects commonly associated with traditional TZDs like pioglitazone .
Case Study 2: Anti-inflammatory Action
In another investigation focused on anti-inflammatory properties, this compound demonstrated a marked reduction in pro-inflammatory cytokines when administered to models of induced inflammation. These findings suggest its potential application as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinedione derivatives exhibit diverse biological activities, modulated by substituents on the TZD core. Below is a comparative analysis of structurally related compounds:
Structural Variations
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility compared to free bases (e.g., non-salt derivatives in ).
- Tautomerism: Compounds like (5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride exhibit keto-enol tautomerism, which may influence reactivity and metal chelation.
- Collision Cross-Section (CCS) : The target compound’s CCS (141.8 Ų for [M+H]⁺) is lower than bulkier derivatives (e.g., 3,4,5-trimethoxybenzylidene analogs), reflecting differences in conformational flexibility.
Biological Activity
3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione hydrochloride is a compound belonging to the thiazolidinedione class, which is characterized by its five-membered ring structure containing sulfur and nitrogen. This compound has garnered interest due to its potential therapeutic applications, particularly in metabolic disorders and inflammation modulation.
The molecular formula of this compound is , with a molecular weight of approximately 224.71 g/mol. The synthesis typically involves the reaction between thiazolidine-2,4-dione and 4-aminobutylamine in solvents like ethanol or methanol, often requiring a catalyst for enhanced efficiency. The product can be purified through recrystallization or chromatography techniques.
Antidiabetic Effects
Research indicates that compounds in the thiazolidinedione class exhibit significant antidiabetic properties. These compounds primarily act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-, which plays a crucial role in glucose metabolism and insulin sensitivity. For instance, studies have shown that derivatives similar to 3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione can enhance insulin sensitivity and decrease blood glucose levels in diabetic models .
Anti-inflammatory Properties
The compound also demonstrates potential anti-inflammatory effects. It is believed to modulate various inflammatory pathways by inhibiting the activity of enzymes involved in the inflammatory response. This modulation can lead to reduced cytokine production and improved outcomes in conditions characterized by chronic inflammation .
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial properties of thiazolidinedione derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. For example, some derivatives have shown MIC values ranging from 625 to over 5000 µg/ml against these bacteria .
The mechanism of action of this compound involves its interaction with specific molecular targets:
- PPAR- Agonism : By activating PPAR-, the compound influences genes involved in glucose and lipid metabolism.
- Enzyme Inhibition : It may inhibit certain enzymes linked to inflammation and metabolic pathways, leading to therapeutic effects in metabolic disorders .
Case Study: Euglycemic Activity
A study assessed the euglycemic effects of several thiazolidinedione derivatives in male Wistar rats. Compounds demonstrated significant reductions in blood glucose levels without evident toxic effects. This suggests a favorable profile for treating Type 2 diabetes mellitus (T2DM) compared to other thiazolidinediones known for adverse effects .
Research Findings on Antimicrobial Activity
In another study focusing on antimicrobial activity, various thiazolidinedione derivatives were tested against multiple bacterial strains. The findings indicated varying degrees of efficacy, with some compounds exhibiting strong activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Thiazolidinedione | Thiazolidine ring | Known for antidiabetic properties |
| 5-(4-Aminobutyl)-thiazolidine-2,4-dione | Substituted thiazolidinedione | Similar side chain but different substitution |
| 3-(Aminopropyl)-thiazolidine-2,4-dione | Thiazolidine ring | Exhibits distinct biological activity |
| 5-Methylthiazolidine-2,4-dione | Methylated thiazolidinedione | Different substituent impacting biological effects |
This table illustrates how this compound compares with other compounds within its class regarding structure and biological activity.
Q & A
Q. What are the key synthetic routes for preparing 3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione hydrochloride?
The compound is typically synthesized via functionalization of the thiazolidine-2,4-dione core. A common approach involves:
- Knoevenagel condensation : Reacting 1,3-thiazolidine-2,4-dione with aldehydes or ketones to introduce substituents at the 5-position .
- Aminobutyl side-chain introduction : Alkylation or nucleophilic substitution reactions to attach the 4-aminobutyl group, followed by HCl salt formation.
- Purification : Reverse-phase HPLC or recrystallization to isolate the hydrochloride salt .
Q. How should researchers characterize this compound using spectroscopic methods?
Standard characterization includes:
- NMR spectroscopy : H and C NMR to confirm the thiazolidine-dione ring, aminobutyl chain, and substituent positions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- IR spectroscopy : Peaks at ~1740 cm (C=O stretching) and ~3300 cm (N-H stretching) confirm core functional groups .
Q. What are the common impurities in thiazolidine-2,4-dione derivatives, and how are they detected?
Impurities often arise from:
- Incomplete condensation : Residual 5-unsubstituted thiazolidine-dione (detected via HPLC retention time shifts) .
- Oxidative byproducts : Hydroxybenzyl or fluorobenzyl analogs (identified by LC-MS/MS and H NMR) .
- Salt hydrolysis : Free base formation under acidic/basic conditions (monitored via pH stability studies) .
Use reversed-phase HPLC with UV detection (e.g., 254 nm) for quantification .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Multi-technique validation : Cross-validate NMR, MS, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities in substituent positioning .
- Computational modeling : Compare experimental H NMR shifts with DFT-calculated chemical shifts for proposed structures .
- Isotopic labeling : Use N or C-labeled precursors to trace bond formation in complex reactions .
Q. What strategies optimize the yield of 5-substituted thiazolidine-2,4-dione derivatives via Knoevenagel condensation?
- Catalyst selection : Use piperidine or ammonium acetate as catalysts to enhance enolate formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates and yields .
- Temperature control : Maintain 80–100°C to drive condensation while avoiding thermal decomposition .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes with comparable yields .
Q. How can stability studies under varying conditions inform formulation development?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life and storage requirements .
- Excipient compatibility : Screen with common stabilizers (e.g., mannitol, PVP) to mitigate hygroscopicity or oxidation .
Q. What methodologies are used to evaluate the compound’s antioxidant or anticancer activity?
- DPPH radical scavenging : Measure IC values at 517 nm to assess antioxidant capacity .
- MTT assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) to determine EC .
- Mechanistic studies : Use flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to elucidate pathways .
Notes
- Methodological Focus : Answers emphasize experimental design, data validation, and analytical techniques over definitions.
- Advanced Topics : Include mechanistic insights, stability challenges, and interdisciplinary approaches (e.g., computational modeling).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
